molecular formula C20H18O5 B1675296 Licoflavone C CAS No. 72357-31-4

Licoflavone C

Cat. No. B1675296
CAS RN: 72357-31-4
M. Wt: 338.4 g/mol
InChI Key: MEHHCBRCXIDGKZ-UHFFFAOYSA-N
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Description

Licoflavone C is an isoprenoid-based flavonoid compound isolated from the roots of Glycyrrhiza inflata . It possesses antioxidant and antifungal activities , and is known to have a protective effect against chromosome damage induced by certain substances in cultured human peripheral lymphocytes .


Synthesis Analysis

The total synthesis of Licoflavone C has been accomplished . The key synthetic steps include aldol/oxa-Michael/dehydration sequence reactions to assemble the tricyclic core, Claisen rearrangement and Schenck ene reaction to construct the key intermediate, and selective substitution or elimination of tertiary allylic alcohol to obtain natural compounds .


Molecular Structure Analysis

Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is an isoprenoid-based flavonoid compound .


Chemical Reactions Analysis

Licoflavone C is synthesized through a multi-step reaction with 4 steps . The synthesis involves various reactions such as aldol/oxa-Michael/dehydration sequence reactions, Claisen rearrangement, Schenck ene reaction, and selective substitution or elimination .


Physical And Chemical Properties Analysis

Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is stable if stored as directed and should avoid strong oxidizing agents .

Scientific Research Applications

Genotoxicity Attenuation in Cancer Therapy

Licoflavone C (LFLC), a naturally occurring prenyl-flavone extracted from Genista ephedroides, has been identified as a protective agent against chromosome damage induced by cancer drugs like mitomycin C and daunorubicin in cultured human peripheral lymphocytes. This finding highlights the potential of LFLC in reducing the genotoxicity of certain anticancer drugs, thus contributing to safer chemotherapy regimens (Scarpato et al., 2008).

Anti-Ulcer Effects and Mechanism

Licoflavone has demonstrated significant anti-ulcer effects, particularly by regulating inflammation mediators and amino acid metabolism. This discovery emphasizes its potential therapeutic use in treating gastric ulcers. The study utilized a combination of metabolomics and gene technology to elucidate the molecular mechanisms of licoflavone's action, offering a deeper understanding of its pharmacological properties (Yang et al., 2017).

Estradiol-Antagonistic Activity

Licoflavone C exhibits estradiol-antagonistic activity, indicating its potential use in conditions associated with estrogen dysregulation. This property was identified through a yeast-based estrogen receptor assay, suggesting the importance of licoflavone C in the field of endocrine research (Pinto et al., 2008).

Antibacterial and Antifungal Activities

The compound has shown notable antibacterial and antifungal activities, particularly against pathogens like Pseudomonas aeruginosa, Escherichia coli, and various Candida species. This positions licoflavone C as a promising candidate for developing new antimicrobial agents against infectious diseases (Edziri et al., 2012).

Cytotoxicity Enhancement

The cytotoxic effects of licoflavone C have been studied, revealing its potential in enhancing the cytotoxicity of certain flavonoids. This finding is crucial for developing new therapeutic strategies in cancer treatment, especially in targeting specific cancer cell lines (Wätjen et al., 2007).

Gastric Cancer Treatment

Licoflavone A, a compound related to licoflavone C, has shown promising results in suppressing gastric cancer growth and metastasis. It achieves this by blocking the VEGFR-2 signaling pathway, highlighting its potential as a novel therapeutic agent for gastric cancer (Hongxia et al., 2022).

Antioxidant and Anti-Inflammatory Properties

Licoflavone's effects on metabolism of free radicals and expressionof p53 mRNA in liver tissues post-exercise indicate its antioxidant and anti-inflammatory properties. This research suggests that licoflavone could be beneficial in protecting liver cells from oxidative stress and apoptosis, especially in scenarios of exhaustive physical activity (Yang, 2013).

Neuroprotective Potential

Studies have shown that licoflavone C, among other prenylated flavonoids, can enhance cell viability against nitric oxide-induced cell death in neuroblastoma cells. This suggests a potential role for licoflavone C in neuroprotection, particularly in the context of neurodegenerative diseases where nitrosative stress plays a critical role (Lee et al., 2012).

Antimicrobial Activity

Licoflavone C, as part of the flavonoid class, has been studied for its antimicrobial properties. These compounds have demonstrated significant antifungal, antiviral, and antibacterial activity, indicating their potential in the development of new antimicrobial agents or treatments (Cushnie & Lamb, 2005).

c-Myc Transcription Inhibition in Cancer Treatment

Recent research has highlighted the potential of Licoflavone B, closely related to licoflavone C, in suppressing the transcription of the c-Myc protein, a crucial factor in cancer progression. This finding opens up new avenues for cancer treatment, especially in targeting specific molecular pathways in cancer cells (Liu et al., 2022).

Synergistic Effects in Anti-Inflammation and Analgesia

The combined use of licoflavone with other compounds has shown enhanced anti-inflammatory and analgesic effects. This synergistic effect suggests that licoflavone could be more effective when used in conjunction with other therapeutic agents (Xiao-jing, 2012).

Glycogen and Adipose Tissue Regulation Post-Exercise

Licoflavone's effect on RBP4 mRNA expression in glycogen and adipose tissues post-exercise suggests its role in regulating energy metabolism and improving athletic ability in rats. This indicates potential applications in sports medicine and metabolic health (Don, 2014).

Anti-Inflammatory and Antioxidant in Ulcerative Colitis

Licoflavone has shown promising results in reducing inflammation and oxidative stress in ulcerative colitis models. This property makes it a potential therapeutic agent for treating inflammatory bowel diseases and related gastrointestinal disorders (Liu et al., 2017).

Estrogenic Activity Assessment

Licoflavone C has been assessed for its estrogenic activity using a yeast reporter gene assay. The study found that licoflavone C exhibited significant estrogenic activity at certain concentrations, comparable to that shown by genistein, a well-known isoflavone. This insight into its hormone-like activity is important for understanding the potential therapeutic applications of licoflavone C in conditions related to estrogen dysregulation (Garritano et al., 2005).

Gastric Mucosa Protection in Chronic Superficial Gastritis

Licoflavone has been shown to have a protective effect on gastric mucosa in rats with chronic superficial gastritis. This effect is associated with an upregulation of serum PGE(2) level, suggesting its potential use in managing gastric mucosal injuries and related gastrointestinal conditions (Lin et al., 2013).

Safety And Hazards

Licoflavone C is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .

Future Directions

Licoflavone C has shown potential as an anti-acne agent and has been found to reduce the genotoxicity of cancer agents in human peripheral lymphocytes . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHCBRCXIDGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904164
Record name Licoflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoflavone C

CAS RN

72357-31-4
Record name Licoflavone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOFLAVONE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
R Scarpato, L Paganucci, A Bertoli… - … Journal Devoted to …, 2008 - Wiley Online Library
… In view of this, we screened the potential genotoxicity/antigenotoxicty of licoflavone C (LFLC) – a naturally occurring prenyl‐flavone extracted from Genista ephedroides – using the …
Number of citations: 21 onlinelibrary.wiley.com
K Kajiyana, S Demizu, Y Hiraga… - Journal of Natural …, 1992 - ACS Publications
… From the above evidence, the structure of licoflavone C was elucidated as either 6- or 8-prenyl-4',5… The chemical shifts of C-6 and C-8 for licoflavone C were observed at 99.3 and 105.4, …
Number of citations: 47 pubs.acs.org
W Wätjen, N Weber, YJ Lou, ZQ Wang… - Food and chemical …, 2007 - Elsevier
… These IC 50 -values are lower than those found for licoflavone C and isobavachin in H4IIE … In H4IIE cells the toxicity of the prenylated substances (licoflavone C and isobavachin) was …
Number of citations: 86 www.sciencedirect.com
A Corona, K Wycisk, C Talarico, C Manelfi… - ACS pharmacology & …, 2022 - ACS Publications
… To complete the evaluation of the DTT effect, we also tested the inhibition of the nsp13 ATPase-associated activity by licoflavone C in the presence or absence of DTT, observing no …
Number of citations: 36 pubs.acs.org
S Garritano, B Pinto, I Giachi, L Pistelli, D Reali - Phytomedicine, 2005 - Elsevier
… Licoflavone C showed a powerful estrogenic activity at 10 −7 … and its glucosides and licoflavone C, a prenylated compound, … Licoflavone C was able to exert an estrogenic response in …
Number of citations: 35 www.sciencedirect.com
B Pinto, A Bertoli, C Noccioli, S Garritano… - … Journal Devoted to …, 2008 - Wiley Online Library
… exception of licoflavone C. Since prenylated isoflavones are reported to be highly antiestrogenic in yeast systems (Ahn et al., 2004; Ito et al., 2006; Okamoto et al., 2006), licoflavone C, …
Number of citations: 27 onlinelibrary.wiley.com
A Tsopmo, M Tene, P Kamnaing, D Ngnokam… - Phytochemistry, 1998 - Elsevier
… Frn III yielded licoflavone C (47 mg) and isobavachromene (38 mg), while frn IV yielded a mixture of inseparable products. For each of the compounds, an additional purification by CC …
Number of citations: 38 www.sciencedirect.com
AR Han, YJ Kang, T Windono, SK Lee… - Journal of natural …, 2006 - ACS Publications
… In addition, eight known flavonoids, isobacachalcone (2), morachalcone A (3), gemichalcones B (4) and C (5), artocarpin (6), cudraflavone C (7), licoflavone C (8), and (2S)-euchrenone …
Number of citations: 111 pubs.acs.org
H Edziri, M Mastouri, MA Mahjoub, Z Mighri, A Mahjoub… - Molecules, 2012 - mdpi.com
… The compounds licoflavone C (1) and derrone (2) were active against Pseudomonas aeruginosa and Escherichia coli (7.81–15.62 µg/mL) and showed important antifungal activity. …
Number of citations: 128 www.mdpi.com
HJ Lee, DH Lyu, U Koo, KW Nam, SS Hong… - Archives of pharmacal …, 2012 - Springer
Seven prenylated flavanoids, licoflavone C (1), cyclomulberrin (2), neocyclomorusin (3), sanggenon I (4), morusin (5), kuwanon U (6) and kuwanon E (7), and three 2-arylbenzofurans, …
Number of citations: 52 link.springer.com

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